[3-(Cyclohex-3-en-1-yl)propyl]benzene
Description
Properties
CAS No. |
222547-44-6 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-cyclohex-3-en-1-ylpropylbenzene |
InChI |
InChI=1S/C15H20/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-5,8-9,15H,6-7,10-13H2 |
InChI Key |
ZSVQAMKMLDFLKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [3-(Cyclohex-3-en-1-yl)propyl]benzene can be contextualized against several analogs, including substituted benzenes, cyclohexene derivatives, and hybrid aromatic-aliphatic systems. Below is a detailed analysis:
Structural Analogs with Cyclohexene Moieties
- Cyclohexene,3-(2-propen-1-yl)- (CAS 15232-95-8): This compound replaces the propylbenzene group with an allyl (propenyl) chain. However, the absence of a benzene ring limits its applications in aromatic-driven interactions (e.g., π-π stacking in supramolecular chemistry) .
- (3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl)benzene: A fluorinated analog synthesized via trifluoromethyl alkene coupling (81% yield). The electron-withdrawing fluorine atoms increase polarity and metabolic stability, making it more suitable for pharmaceutical applications than the non-fluorinated parent compound. NMR data (δ 7.40–7.25 ppm for aromatic protons) confirm retained benzene ring integrity .
Substituted Benzene Derivatives
- SC-558 Analogs (1a-f) :
These sulfonamide-functionalized benzenes (e.g., 1c with OCH₃, 1d with Br) exhibit substituent-dependent bioactivity. For instance, bromine (1d) enhances electrophilic reactivity, while methoxy (1c) improves solubility via hydrogen bonding. In contrast, [3-(Cyclohex-3-en-1-yl)propyl]benzene lacks polar groups, rendering it more lipophilic and less suited for aqueous-phase reactions .
Siloxane and Hybrid Materials
Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane (2) :
A thiirane-functional spherosilic with a silsesquioxane core. Unlike [3-(Cyclohex-3-en-1-yl)propyl]benzene, this compound’s silicon-oxygen framework provides thermal stability (>300°C) and utility in crosslinked polymers. The cyclohexene derivative, however, may degrade at lower temperatures due to aliphatic C-H bonds .3-(Trimethoxysilyl)propyl Methacrylate–POSS Hybrid :
Used in bone scaffolds, this material combines methacrylate’s polymerizability with trimethoxysilyl groups for silica integration. While [3-(Cyclohex-3-en-1-yl)propyl]benzene lacks such functional handles, its unsaturated cyclohexene could enable thiol-ene click chemistry for material modifications .
Data Comparison Table
Key Research Findings
- Reactivity : The cyclohexene moiety in [3-(Cyclohex-3-en-1-yl)propyl]benzene undergoes ring-opening reactions under acidic conditions, unlike its saturated cyclohexyl counterpart .
- Thermal Stability : Siloxane analogs (e.g., Compound 2) outperform [3-(Cyclohex-3-en-1-yl)propyl]benzene in thermal resilience (>300°C vs. ~200°C decomposition) .
- Biomedical Potential: Fluorinated derivatives (e.g., from ) show enhanced bioavailability, whereas the parent compound’s lipophilicity may limit drug delivery efficacy .
Q & A
Q. What established synthetic routes are available for [3-(Cyclohex-3-en-1-yl)propyl]benzene?
Methodological Answer: A common approach involves Friedel-Crafts alkylation, where cyclohexene derivatives react with benzene in the presence of acid catalysts like sulfuric acid or aluminum chloride. For example, cyclohexylbenzene synthesis (a structurally analogous compound) uses benzene and cyclohexene with sulfuric acid under controlled stirring and temperature (40–50°C) to minimize polymerization . Key steps include:
- Reagent Ratios: Optimize cyclohexene-to-benzene stoichiometry to reduce byproducts (e.g., dicyclohexylbenzene).
- Catalyst Selection: Acid catalysts (H₂SO₄, H₃PO₄) enhance electrophilic substitution, but excess acid may promote side reactions.
- Purification: Distillation or chromatography isolates the target compound from unreacted starting materials and oligomers .
Q. How can spectroscopic techniques confirm the structure of [3-(Cyclohex-3-en-1-yl)propyl]benzene?
Methodological Answer:
- ¹H NMR: Identify protons on the cyclohexene ring (δ 5.4–5.8 ppm, olefinic protons) and propyl-benzene linkage (δ 2.4–2.8 ppm for methylene groups adjacent to the benzene ring). Aromatic protons typically appear at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS): Look for molecular ion peaks (e.g., m/z ~202 for C₁₅H₁₈) and fragmentation patterns (e.g., loss of the propyl group or cyclohexene ring opening).
- FT-IR: Absorbance at ~3050 cm⁻¹ (C=C-H stretch) and ~1600 cm⁻¹ (aromatic C=C) confirm structural motifs .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like dicyclohexylbenzene?
Methodological Answer: Byproduct formation arises from over-alkylation or cyclohexene dimerization. Mitigation strategies include:
- Temperature Control: Maintain ≤50°C to suppress cyclohexene polymerization .
- Catalyst Moderation: Use sub-stoichiometric H₂SO₄ (e.g., 10–15 mol%) to limit excessive electrophilic activity.
- Solvent Effects: Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity and reduce side reactions .
- In Situ Monitoring: Track reaction progress via GC-MS to terminate the reaction at optimal conversion (~70–80%) .
Q. What computational methods predict the reactivity of [3-(Cyclohex-3-en-1-yl)propyl]benzene in electrophilic substitutions?
Methodological Answer:
- DFT Calculations: Model the electron density distribution to identify reactive sites. For example, the para position of the benzene ring may exhibit higher electron density, favoring electrophilic attack .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways to predict regioselectivity.
- QSAR Models: Corporate Hammett constants (σ) for substituents to estimate reaction rates in derivative syntheses .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields from different alkylation protocols?
Methodological Answer: Variations often stem from:
- Catalyst Purity: Impurities in H₂SO₄ (e.g., trace metals) can alter reaction kinetics. Replicate experiments with freshly distilled acid .
- Cyclohexene Isomerization: The 3-cyclohexenyl group may isomerize under acidic conditions, leading to divergent product distributions. Use deuterated solvents (e.g., D₂O) to track protonation pathways via ²H NMR .
- Byproduct Quantification: Employ HPLC with UV detection to differentiate between oligomers and the target compound .
Experimental Design Considerations
Q. What strategies ensure the stability of [3-(Cyclohex-3-en-1-yl)propyl]benzene during storage?
Methodological Answer:
- Inert Atmosphere: Store under argon or nitrogen to prevent oxidation of the cyclohexene ring.
- Temperature: Keep at –20°C in amber vials to avoid light-induced degradation.
- Stabilizers: Add radical inhibitors (e.g., BHT at 0.01 wt%) to suppress autoxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
